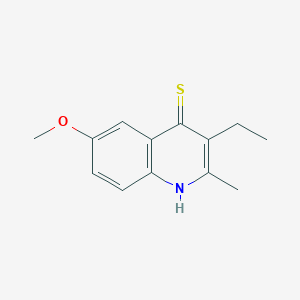

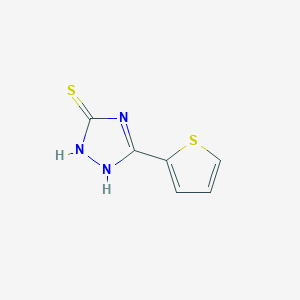

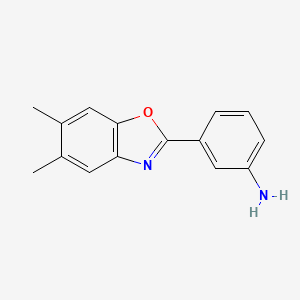

![molecular formula C12H9NO3S B1331310 3-[(Thien-2-ylcarbonyl)amino]benzoic acid CAS No. 24341-72-8](/img/structure/B1331310.png)

3-[(Thien-2-ylcarbonyl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(Thien-2-ylcarbonyl)amino]benzoic acid, also known as 3-Thienylcarbamic acid, is a compound of interest to many scientists due to its potential biological applications. This compound is an analogue of 3-aminobenzoic acid, a common carboxylic acid found in nature. The thienyl group, a five-membered ring made up of two carbon atoms and three sulfur atoms, is the distinguishing feature of 3-Thienylcarbamic acid. It is synthesized by the reaction of thiophenylacetic acid and an amine, typically ethylenediamine. This compound has been studied for its potential applications in both in vivo and in vitro research, as well as its biochemical and physiological effects.

Scientific Research Applications

Biosynthesis and Microbial Applications

Microbial Biosynthesis : 3-Amino-benzoic acid (3AB), closely related to 3-[(Thien-2-ylcarbonyl)amino]benzoic acid, is a vital molecule in synthesizing natural products with diverse biological activities. A microbial biosynthetic system for 3AB production from glucose was developed using Escherichia coli. This system demonstrated a 15-fold increase in 3AB production compared to traditional methods, highlighting a new approach in metabolic engineering (Zhang & Stephanopoulos, 2016).

Natural Product Biosynthesis : 3,5-AHBA (3-Amino-5-hydroxy benzoic acid) is a precursor for various natural products, including ansamycins and mitomycins. This review covers the molecular genetics, chemical, and biochemical perspectives of AHBA-derived natural product biosynthesis (Kang, Shen, & Bai, 2012).

Analytical and Chemical Applications

High-Performance Liquid Chromatography (HPLC) : In a study focusing on amino benzoic acids, including o-, m-, and p-amino benzoic acid, ionic liquids were used as additives in RP-HPLC. This enhanced separation effectiveness, showcasing its potential in analytical chemistry applications (Zheng, Polyakova, & Row, 2007).

Fluorescent Markers in Chemical Synthesis : Research on N-(Coumarin-3-ylcarbonyl)benzotriazole coupling with amino acids, including amino benzoic acids, resulted in fluorescent amino acids and dipeptides. These compounds retained their original chirality and can serve as markers in solution-phase syntheses (Katritzky, Narindoshvili, & Angrish, 2008).

Synthesis and Structural Studies

Heterocyclic Quinones Synthesis : A study on the synthesis of aza-anthraquinones using compounds like 2-(3- and 2-Pyridylcarbonyl)benzoic acids demonstrated the potential of these compounds in creating biologically active aza-anthraquinones, crucial in pharmaceutical research (Rebstock, Mongin, Trécourt, & Quéguiner, 2004).

Crystallography and Magnetism Studies : The crystallography and magnetism of 3-(N-tert-butyl-N-aminoxyl)benzoic acid, a structurally similar compound, were investigated, revealing significant insights into molecular interactions and properties (Baskett & Lahti, 2005).

Mechanism of Action

Target of Action

Compounds similar to “3-[(Thien-2-ylcarbonyl)amino]benzoic acid” often target enzymes or receptors in the body. For example, benzoic acid derivatives are known to interact with various enzymes and receptors, influencing their activity .

Mode of Action

The mode of action of such compounds often involves binding to the target enzyme or receptor, thereby modulating its activity. This can result in a variety of effects, depending on the specific target and the nature of the interaction .

Biochemical Pathways

The compound could potentially affect various biochemical pathways, depending on its specific targets. For instance, benzoic acid derivatives can influence pathways related to inflammation, pain sensation, and other physiological processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. This could range from changes in cell signaling to alterations in physiological responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the activity of many compounds can be affected by the pH of their environment .

Biochemical Analysis

Biochemical Properties

3-[(Thien-2-ylcarbonyl)amino]benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomic enzymes, influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby modulating their function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux . These effects are crucial for understanding how cells respond to external stimuli and maintain homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biological activity . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects . Understanding the dosage-response relationship is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are essential for maintaining cellular energy balance and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These mechanisms ensure that the compound reaches its target sites and exerts its biological effects. The localization and accumulation of the compound within different cellular compartments are critical for its activity.

Subcellular Localization

This compound is localized within specific subcellular compartments, which influences its activity and function . Targeting signals and post-translational modifications direct the compound to specific organelles, where it can interact with other biomolecules and exert its effects.

Properties

IUPAC Name |

3-(thiophene-2-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S/c14-11(10-5-2-6-17-10)13-9-4-1-3-8(7-9)12(15)16/h1-7H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFACUNXDFKLILL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352694 |

Source

|

| Record name | 3-[(Thiophene-2-carbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24341-72-8 |

Source

|

| Record name | 3-[(Thiophene-2-carbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

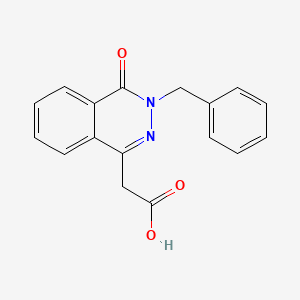

![2-[(4-Fluorobenzyl)thio]benzoic acid](/img/structure/B1331263.png)

![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)